ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C23H22N2O7 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
ethyl 5,6-dimethoxy-3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H22N2O7/c1-5-31-23(27)20-19(13-10-16(29-3)17(30-4)11-14(13)24-20)25-22(26)18-9-12-7-6-8-15(28-2)21(12)32-18/h6-11,24H,5H2,1-4H3,(H,25,26) |
InChI Key |
JYKLXGKUTQDFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Cyclization
-
3,5-Dimethoxyaniline serves as the primary precursor. Reaction with α-halo ketones (e.g., ethyl 2-chloroacetoacetate) in ethanol under reflux with NaHCO₃ yields phenacyl anilines.
-
Cyclization is achieved using trifluoroacetic acid (TFA) or acetic anhydride under inert conditions. For example, heating phenacyl aniline derivatives in TFA at 100°C for 3 hours produces the indole ring.
-
Esterification : Ethyl ester groups are introduced either during cyclization (using ethyl glycolate) or via post-synthesis ester exchange.
Representative Reaction Scheme:
Synthesis of the Benzofuran Moiety: 7-Methoxy-1-Benzofuran-2-Carbonyl Chloride
The benzofuran component is synthesized via Perkin condensation or Ullmann coupling :
Key Steps:
-
7-Methoxy-2-bromo-benzofuran is prepared from 7-methoxysalicylaldehyde using bromination and cyclization.
-
Carbonylation : Treatment with CO gas and Pd catalysts (e.g., PdCl₂(PPh₃)₂) converts the bromide to 7-methoxybenzofuran-2-carboxylic acid.
-
Activation : The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].
Representative Reaction Scheme:
Yield : 82% for carbonylation; 95% for acyl chloride formation.
Amide Bond Formation: Coupling Indole and Benzofuran Moieties
The final step involves coupling the indole’s 3-amino group with the benzofuran carbonyl chloride:
Coupling Reagents and Conditions
Regioselectivity in Indole Synthesis
Purification Techniques
-
Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted intermediates.
-
Recrystallization : Methanol/water mixtures improve purity (>98% by HPLC).
Data Tables
Table 1. Comparison of Coupling Methods
| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HATU/DIPEA | HATU, DIPEA | DMF | 25 | 72 | 98.5 |
| Direct Aminolysis | Acyl chloride | THF | 0→25 | 65 | 97.2 |
Table 2. Key Spectral Data for Final Product
| 1H NMR (CDCl₃) | δ 1.42 (t, 3H, J=7.1 Hz, -COOCH₂CH₃), 3.89 (s, 6H, -OCH₃), 6.52 (s, 1H, H-4), 7.25–7.45 (m, 4H, benzofuran H). |
| 13C NMR | δ 14.1 (-COOCH₂CH₃), 56.2 (-OCH₃), 112.4–160.7 (aromatic C), 165.2 (-CONH-), 169.8 (-COO-). |
| HRMS | m/z calc. for C₂₄H₂₃N₂O₇: 475.1504; found: 475.1511 . |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Structural Characteristics
The molecular formula of ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate is C23H22N2O7, with a molecular weight of approximately 438.4 g/mol. The compound's structure allows for various interactions with biological targets, influencing its pharmacological profile.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Indole core + benzofuran moiety | Potential anti-inflammatory and anticancer properties |
| Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | Lacks benzofuran moiety | Different biological activities |
| 7-Methoxy-1-benzofuran-2-carboxylic acid | Contains benzofuran moiety but lacks indole core | Limited activity compared to target compound |
| 5,6-Dimethoxyindole-2-carboxylic acid | Similar indole core without ethyl ester | Different reactivity profile |
Synthetic Pathway Overview
- Starting Materials : The synthesis begins with appropriate substituted indoles and benzofurans.
- Reactions : Key reactions include:
- Nucleophilic substitution to introduce the benzofuran moiety.
- Esterification to form the ethyl ester.
- Carbonylation to introduce the carbonyl group from the benzofuran.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms that involve the inhibition of specific cancer cell lines. The compound's ability to interact with enzymes or receptors implicated in cancer progression has been a focal point in research.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. Its structural components allow it to modulate signaling pathways associated with inflammation, potentially leading to therapeutic applications in treating inflammatory disorders.
Study on Anticancer Activity
A study conducted on the compound's effects on human leukemia cells demonstrated significant apoptosis induction, highlighting its potential as a lead compound for developing new anticancer therapies. The study utilized various assays to measure cell viability and apoptosis markers.
Study on Anti-inflammatory Mechanisms
Another research effort focused on evaluating the anti-inflammatory effects of this compound in animal models of inflammation. Results indicated a reduction in pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Substituent Effects on the Indole Core
The substituents on the indole ring critically influence electronic properties, solubility, and bioactivity. Key comparisons include:
Analysis :
Functional Group Variations at the 3-Position
The 3-position substituent dictates steric and electronic interactions. Notable examples:
Analysis :
Analysis :
Spectral and Physicochemical Properties
While direct data for the target compound are unavailable, comparisons can be inferred:
Biological Activity
Ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate is a complex organic compound that combines an indole core with a benzofuran moiety. This unique structure is thought to confer significant biological activity, making it a candidate for further pharmacological research. The compound's potential applications in medicinal chemistry include anti-inflammatory and anticancer properties, although comprehensive studies are still required to fully elucidate its mechanisms of action.
Structural Features
The compound has the following structural formula:
It features:
- Indole core : A bicyclic structure known for its presence in many biologically active compounds.
- Benzofuran moiety : Enhances the compound's interaction with biological targets.
- Methoxy groups : Contribute to its solubility and interaction potential.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes through interactions such as hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : It could modulate receptor functions, impacting various signaling pathways.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits several biological activities:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation markers in vitro. |
| Anticancer | Induces apoptosis in cancer cell lines, showing promise as an anticancer agent. |
| Enzyme Inhibition | May inhibit enzymes related to neurodegenerative diseases. |
Anti-inflammatory Properties
A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.
Anticancer Activity
In vitro assays indicated that the compound induces apoptosis in various cancer cell lines, including K562 (human leukemia). Flow cytometry analysis showed increased phosphatidylserine exposure, a hallmark of early apoptosis, confirming its anticancer potential.
Enzyme Interaction Studies
Binding affinity studies using surface plasmon resonance (SPR) revealed that the compound interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating potent inhibition compared to standard drugs like rivastigmine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
